2-(4-Methylcyclohexyl)prop-2-en-1-ol
Description
2-(4-Methylcyclohexyl)prop-2-en-1-ol is a monoterpenoid alcohol characterized by a cyclohexyl ring substituted with a methyl group at the 4-position and a propenol (allylic alcohol) moiety. It has been identified as a constituent of essential oils, such as those derived from Pinus densiflora (Korean red pine), where it contributes to antimicrobial properties . The compound’s structure combines a rigid cyclohexyl framework with a reactive allylic alcohol group, making it a subject of interest in organic synthesis and pharmacological studies.
Properties
CAS No. |
15714-13-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
InChI Key |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
Canonical SMILES |
CC1CCC(CC1)C(=C)CO |
Synonyms |
(1α,4α)-p-Menth-8(10)-en-9-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Methylcyclohexyl)prop-2-en-1-ol with five analogs, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
- Cyclohexane vs. This difference may influence volatility and solubility, though direct data are unavailable.
- Allylic Alcohol vs.
- Substituent Effects : The benzyl ether derivative (compound 10 in ) exhibits superior antimicrobial activity compared to the parent compound, likely due to increased lipophilicity and membrane penetration . In contrast, the aromatic analog () lacks significant bioactivity, suggesting cyclohexyl frameworks are critical for target engagement.
Physicochemical Properties
- Solubility and Stability : The allylic alcohol group in this compound may confer higher water solubility compared to α-Terpineol’s tertiary alcohol, but empirical data are lacking. Steric hindrance in the tetramethylcyclohexyl analog () likely reduces solubility and reactivity .
- Thermal Properties : α-Terpineol’s boiling point (219°C) is well-documented due to its industrial use, whereas the target compound’s boiling point remains uncharacterized .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
